REACTION_CXSMILES
|
C(=O)([O-])[O-].[La+3:5].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[F:15][C:16]([F:22])([F:21])[S:17]([OH:20])(=[O:19])=[O:18]>O>[F:15][C:16]([F:22])([F:21])[S:17]([O-:20])(=[O:19])=[O:18].[La+3:5].[F:15][C:16]([F:22])([F:21])[S:17]([O-:20])(=[O:19])=[O:18].[F:15][C:16]([F:22])([F:21])[S:17]([O-:20])(=[O:19])=[O:18] |f:0.1.2.3.4,7.8.9.10|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[La+3].C([O-])([O-])=O.C([O-])([O-])=O.[La+3]
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
La
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Al
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated at reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the residue, dried over sulfuric acid in dessicator
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
, gave the following analysis
|
Name
|
Lanthanum Trifluoromethanesulfonate
|
Type
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[La+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |